6-Ethoxy-3-(4-ethoxyphenyl)-5,7-dimethyl-4H-chromen-4-one
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Overview
Description
6-Ethoxy-3-(4-ethoxyphenyl)-5,7-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-(4-ethoxyphenyl)-5,7-dimethyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic and ketonic precursors under acidic or basic conditions. One common method involves the use of ethoxy-substituted phenols and ketones, which undergo cyclization to form the chromen-4-one core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3-(4-ethoxyphenyl)-5,7-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-4-one derivatives.
Substitution: Halogenated or nitrated chromen-4-one derivatives.
Scientific Research Applications
6-Ethoxy-3-(4-ethoxyphenyl)-5,7-dimethyl-4H-chromen-4-one has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-(4-ethoxyphenyl)-5,7-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects by:
Inhibiting Enzymes: Blocking the activity of enzymes involved in oxidative stress and inflammation.
Modulating Receptors: Binding to specific receptors to alter cellular signaling pathways.
Scavenging Free Radicals: Acting as an antioxidant to neutralize harmful free radicals.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromen-4-one structure.
Flavonoids: A class of plant-derived compounds with similar antioxidant properties.
Quinones: Compounds that share similar oxidation-reduction chemistry.
Uniqueness
6-Ethoxy-3-(4-ethoxyphenyl)-5,7-dimethyl-4H-chromen-4-one is unique due to its specific ethoxy and methyl substitutions, which may enhance its biological activity and stability compared to other chromen-4-one derivatives.
Properties
CAS No. |
70460-65-0 |
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Molecular Formula |
C21H22O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6-ethoxy-3-(4-ethoxyphenyl)-5,7-dimethylchromen-4-one |
InChI |
InChI=1S/C21H22O4/c1-5-23-16-9-7-15(8-10-16)17-12-25-18-11-13(3)21(24-6-2)14(4)19(18)20(17)22/h7-12H,5-6H2,1-4H3 |
InChI Key |
HIEBZJIRSCFDNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)C)OCC)C |
Origin of Product |
United States |
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